3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenoxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide+Zn→3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by another nucleophile.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent like THF or toluene.
Substitution Reactions: May involve various nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, while substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the formation of novel chemical entities.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc chloride
- 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc iodide
- 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc fluoride
Uniqueness
Compared to its analogs, 3-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide offers a unique balance of reactivity and stability. The bromide ion provides an optimal leaving group for various reactions, making it a versatile reagent in organic synthesis. Additionally, the presence of both chloro and fluoro substituents enhances its selectivity and reactivity, making it a valuable tool for chemists.
Properties
Molecular Formula |
C13H9BrClFOZn |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);4-chloro-2-fluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
KILTWOQUBZROFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)Cl)F.[Zn+]Br |
Origin of Product |
United States |
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